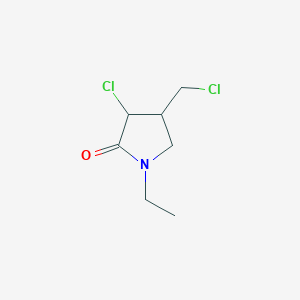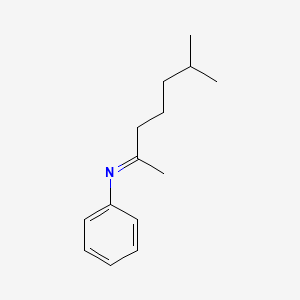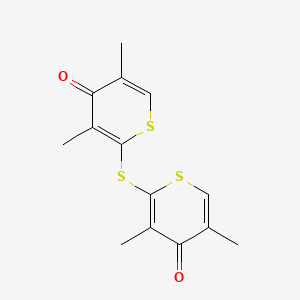
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is a complex organic compound with the molecular formula C10HCl7S. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pentachlorophenyl group. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-, typically involves several key reactions:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the large-scale synthesis of thiophene compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce various halogenated or nitrated thiophene derivatives .
Applications De Recherche Scientifique
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with the formula C4H4S, known for its aromatic properties and use in organic synthesis.
2,3-Dichlorothiophene: Another chlorinated thiophene derivative with similar chemical properties.
Pentachlorophenylthiophene: A compound with a similar pentachlorophenyl group but different substitution pattern on the thiophene ring.
Uniqueness
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61209-01-6 |
|---|---|
Formule moléculaire |
C10HCl7S |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
3,4-dichloro-2-(2,3,4,5,6-pentachlorophenyl)thiophene |
InChI |
InChI=1S/C10HCl7S/c11-2-1-18-10(4(2)12)3-5(13)7(15)9(17)8(16)6(3)14/h1H |
Clé InChI |
VXQCZIBWJJLLMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)


![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)


![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
